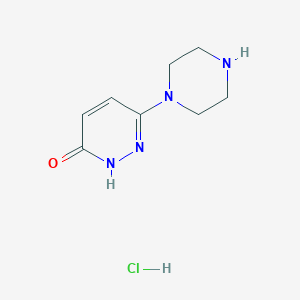

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride

Descripción

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride (CAS: 1103508-29-7) is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 3 and a piperazine moiety at position 6, with hydrochloride as the counterion. Its molecular formula is C₉H₁₃ClN₄O₂, and it has a molecular weight of 244.68 g/mol . The compound is synthesized via nucleophilic substitution reactions, often involving pyridazine derivatives and piperazine under basic conditions, as exemplified by analogous syntheses of substituted pyridazinones . It is commercially available with a purity of ≥95% and is used in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents .

Propiedades

IUPAC Name |

3-piperazin-1-yl-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.ClH/c13-8-2-1-7(10-11-8)12-5-3-9-4-6-12;/h1-2,9H,3-6H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZIGVZPBUVJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=O)C=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

-

- Boc-protected piperazine (e.g., Boc-piperazine)

- 2-chloropyrimidine derivatives

-

- Conducted under alkaline conditions using bases such as sodium carbonate or potassium carbonate.

- Water as the solvent to facilitate the condensation reaction.

-

- Under alkaline conditions, Boc-piperazine reacts with 2-chloropyrimidine via nucleophilic substitution, forming a Boc-protected intermediate.

- The molar ratio of Boc-piperazine to 2-chloropyrimidine is optimized around 1:1.2 to 1:1.5 to maximize yield.

- Reaction temperature maintained at approximately 25–40°C.

- Reaction time spans 2–5 hours, with stirring to ensure complete conversion.

-

- The Boc group is removed via hydrolysis using hydrochloric acid (preferably 2 mol/L concentration), yielding the free amine.

Data Table 1: Synthesis Parameters for Intermediate Formation

| Parameter | Value/Range | Remarks |

|---|---|---|

| Reactant molar ratio | 1:1.2 to 1:1.5 | Boc-piperazine to 2-chloropyrimidine |

| Reaction solvent | Water | Environmentally friendly, facilitates hydrolysis |

| Temperature | 25–40°C | Mild conditions for stability |

| Reaction time | 2–5 hours | Ensures complete reaction |

| Base | Sodium carbonate or potassium carbonate | Alkaline medium |

Hydrolysis and Deprotection to Obtain 6-(Piperazin-1-yl)pyridazin-3-ol

Following the formation of the Boc-protected intermediate, hydrolysis removes the Boc group, and the pyrimidine ring undergoes further modifications to introduce the hydroxyl group at the pyridazin-3-position.

Method Details:

-

- Acidic hydrolysis using hydrochloric acid (1–6 mol/L).

- Reaction temperature maintained at 25°C.

- Hydrolysis duration ranges from 1.5 to 3 hours.

-

- The Boc-protected intermediate is dissolved in water.

- Hydrochloric acid is added dropwise to cleave the Boc group.

- The mixture is stirred at room temperature until complete deprotection.

- The resulting compound is isolated via filtration and washed with water.

-

- High yields (>90%) with purity exceeding 99% are typical under optimized conditions.

Data Table 2: Hydrolysis Parameters

| Parameter | Value/Range | Remarks |

|---|---|---|

| Hydrochloric acid concentration | 1–6 mol/L | For effective Boc removal |

| Reaction temperature | 25°C | Mild, prevents side reactions |

| Hydrolysis time | 1.5–3 hours | Ensures complete deprotection |

| Product purity | >99% | Confirmed via HPLC |

Conversion to Hydrochloride Salt

The free base, 6-(Piperazin-1-yl)pyridazin-3-ol , is converted into its hydrochloride salt to enhance stability and solubility.

Method:

- Dissolve the free base in a suitable solvent such as ethanol or water.

- Add an excess of hydrochloric acid (preferably 2 mol/L) under stirring.

- Maintain the reaction at room temperature.

- After complete addition, the mixture is stirred for an additional 1-2 hours.

- The hydrochloride salt precipitates out and is collected via filtration.

- The product is washed with cold solvent and dried under vacuum.

Yield and Characterization:

- The process yields high purity hydrochloride (>99%).

- The salt exhibits good stability, non-hygroscopicity, and solubility suitable for pharmaceutical applications.

Data Table 3: Salt Formation Conditions

| Parameter | Value/Range | Remarks |

|---|---|---|

| Acid concentration | 2 mol/L hydrochloric acid | Ensures complete protonation |

| Solvent | Water or ethanol | Compatibility with downstream processing |

| Reaction temperature | 25°C | Mild, to prevent decomposition |

| Stirring time | 1–2 hours | Complete salt formation |

Summary of Research Findings

- The synthesis process emphasizes mild reaction conditions to prevent degradation.

- Utilization of water as a green solvent enhances environmental compatibility.

- The hydrolysis step is critical for Boc removal and ring hydroxylation.

- Conversion to hydrochloride salt improves product stability and bioavailability .

- The overall process is optimized for industrial scalability , with high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles[][2].

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridazin-3-ol ring.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted pyridazin-3-ol derivatives[][2].

Aplicaciones Científicas De Investigación

Muscarinic Acetylcholine Receptor Modulation

Recent studies have highlighted the compound's role as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor (mAChR). This receptor is involved in various physiological functions, including smooth muscle contraction and neurotransmission. The compound demonstrated significant PAM activity, leading to enhanced receptor signaling in vitro, suggesting its potential use in treating conditions related to mAChR dysfunction .

Anti-Tubercular Activity

Another promising application of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is in the development of anti-tubercular agents. In a series of studies aimed at synthesizing derivatives for combating Mycobacterium tuberculosis, several compounds based on the piperazine scaffold exhibited potent inhibitory activity. For instance, derivatives showed IC90 values ranging from 3.73 to 4.00 μM, indicating their efficacy against tuberculosis . This positions the compound as a potential lead structure for further optimization in anti-tubercular drug development.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects, particularly regarding serotonin and dopamine receptor interactions. It has been designed to act as a partial agonist at dopamine D2/D3 receptors while also targeting serotonin receptors (5-HT1A and 5-HT7). This dual-action mechanism could provide therapeutic benefits for conditions like Parkinson's disease and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Research indicates that modifications to the piperazine ring and pyridazine core can significantly influence receptor affinity and selectivity. For example, compounds with specific substitutions on the pyridazine ring showed improved PAM activity at mAChR .

Case Studies

Mecanismo De Acción

The mechanism of action of 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes[2][2].

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share structural similarities with 6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride, differing primarily in substituents or core heterocycles:

Key Observations :

- The hydroxyl group in the target compound enhances solubility in polar solvents compared to chlorinated analogs, which are more lipophilic .

- Piperazine-containing derivatives (e.g., 3-Chloro-6-(piperazin-1-yl)pyridazine HCl) exhibit stronger binding to serotonin receptors due to the basic nitrogen in piperazine, whereas piperidine analogs show reduced activity .

Functional Group Variations

Compounds with sulfonyl or carboxylic acid groups on the pyridazine core demonstrate divergent physicochemical and biological properties:

- 6-(Piperidine-1-sulfonyl)-1H-benzimidazol-1-ol (CAS: 730992-39-9): Incorporates a sulfonyl group and benzimidazole ring, increasing molecular weight (328.38 g/mol ) and enhancing protease inhibition activity .

- 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid HCl (CAS: 1803589-77-6): Pyrimidine core with a carboxylic acid group, improving metal-chelating properties but reducing blood-brain barrier permeability compared to pyridazine derivatives .

Complex Derivatives

Advanced derivatives with fused rings or additional substituents highlight the versatility of piperazine-pyridazine hybrids:

- 4-(4-Methylphenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine diHCl (CAS: EN300-46618126): Trifluoromethyl group enhances metabolic stability, while the pyrimidine core alters electronic properties, making it a potent antifungal agent .

- Ofloxacin N-Oxide Hydrochloride (CAS: n/a): A fluoroquinolone derivative with a piperazine-modified benzoxazine core, demonstrating broad-spectrum antibacterial activity but higher cytotoxicity than the target compound .

Actividad Biológica

6-(Piperazin-1-yl)pyridazin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

This compound, with the CAS number 1103508-29-7, is characterized by a piperazine ring attached to a pyridazine core. Its molecular structure is essential for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 6-(Piperazin-1-yl)pyridazin-3-ol exhibit antimicrobial properties. A study highlighted that derivatives of piperazine demonstrate significant activity against various bacterial strains, suggesting that the piperazine moiety contributes to this effect .

| Compound | Activity | Reference |

|---|---|---|

| 6-(Piperazin-1-yl)pyridazin-3-ol | Moderate antibacterial activity | |

| Piperazine derivatives | Broad-spectrum antimicrobial activity |

Anticancer Properties

The compound has been investigated for its anticancer potential. A structure-activity relationship (SAR) study revealed that modifications on the piperazine ring can enhance binding affinity to cancer-related targets, such as dopamine receptors, which are implicated in tumor growth regulation .

Case Study:

In a specific case involving a series of piperazine derivatives, one compound demonstrated an IC50 value of 0.064 μM against cancer cell lines, indicating potent anticancer activity . This suggests that 6-(Piperazin-1-yl)pyridazin-3-ol may have similar potential when appropriately modified.

Neuroprotective Effects

The neuroprotective properties of compounds containing piperazine have been documented, particularly in models of neurodegenerative diseases like Parkinson's disease. The mechanism involves modulation of dopamine receptors and reduction of oxidative stress .

| Study Focus | Findings | Reference |

|---|---|---|

| Neuroprotection in PD models | Enhanced D3 receptor agonism leads to neuroprotection | |

| Oxidative stress reduction | Compounds exhibited antioxidant properties |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act by:

- Binding to Dopamine Receptors: The compound shows affinity for D2 and D3 dopamine receptors, influencing neurotransmitter release and neuronal survival.

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

The efficacy of 6-(Piperazin-1-yl)pyridazin-3-ol can be compared with other piperazine derivatives:

Q & A

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.